molecular formula C8H12N2O B1590035 2-(2-Methylpropoxy)pyrazine CAS No. 93905-03-4

2-(2-Methylpropoxy)pyrazine

Cat. No. B1590035
CAS RN: 93905-03-4
M. Wt: 152.19 g/mol
InChI Key: QTGLHXAZBOTUIJ-UHFFFAOYSA-N
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Description



  • 2-(2-Methylpropoxy)pyrazine is an organic compound with the chemical formula C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O . It belongs to the class of pyrazine derivatives .

  • The structure of this compound includes a pyrazine ring with an attached 2-methylpropoxy group.





  • Synthesis Analysis



    • The synthesis of 2-(2-Methylpropoxy)pyrazine can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation.





  • Molecular Structure Analysis



    • 2-(2-Methylpropoxy)pyrazine consists of a six-membered aromatic ring containing two nitrogen atoms and four carbon atoms.

    • The methyl group is attached to the pyrazine ring via an oxygen atom .





  • Chemical Reactions Analysis



    • Pyrazines are known for their reactivity, especially during food thermal processing . They contribute to the flavors of roasted foods.

    • Their formation is closely related to the Maillard reaction , which occurs between α-dicarbonyl compounds and amino acids.





  • Physical And Chemical Properties Analysis



    • 2-(2-Methylpropoxy)pyrazine is a colorless solid with a peculiar, penetrating odor.

    • It is soluble in water and other polar solvents.

    • The compound is stable under normal conditions but can undergo substitutions.




  • Scientific Research Applications

    Corrosion Inhibition

    • Theoretical Evaluation : Pyrazine derivatives, including 2-methylpyrazine, have been evaluated for their potential in steel corrosion inhibition using quantum chemical calculations and molecular dynamics simulation. This research highlights the significance of pyrazine compounds in corrosion science (Obot & Gasem, 2014).

    Industrial and Pharmaceutical Applications

    • Vapor-Liquid Equilibria : 2-Methyl pyrazine (2MP) shows substantial interest in industrial and pharmaceutical applications. Studies have measured vapor-liquid equilibria and excess molar volumes for binary mixtures containing 2MP, underscoring its importance in these sectors (Park et al., 2001).

    Food Flavoring and Preservation

    • Flavoring Additives : Pyrazines, including derivatives like 2-methylpyrazine, are used as flavoring additives in food, formed primarily during heating. Their biodegradation and metabolic pathways in humans and microorganisms are areas of ongoing research (Müller & Rappert, 2010).
    • Antimicrobial Activity : Certain pyrazine derivatives exhibit broad-spectrum antimicrobial activity, making them potential bio-based fumigants for applications in the food industry, agriculture, or logistics (Janssens et al., 2019).

    Synthesis and Photophysical Properties

    • Chromophores : Pyrazine-based push-pull chromophores, synthesized from 2-methylpyrazine, have been studied for their optical absorption, emission properties, and intramolecular charge transfer. These findings have implications in material science and photophysical applications (Hoffert et al., 2017).

    Wine Flavor Analysis

    • Methoxypyrazines in Wines : Methoxypyrazines, including derivatives like 2-methoxy-3-(2-methylpropyl)pyrazine, have been identified and quantified in various wines, contributing significantly to wine flavor (Allen, Lacey, & Boyd, 1994).

    Microbial Metabolism

    • Metabolism in Microorganisms : The microbial metabolism of pyrazines is an area of active research, with implications in synthesizing novel molecules for various applications (Rajini et al., 2011).

    Safety And Hazards



    • It may cause skin irritation , eye irritation , and respiratory irritation .

    • Proper precautions should be taken when handling this compound.




  • Future Directions



    • Research on pyrazine derivatives continues, exploring their biological activities and potential therapeutic applications.

    • Investigating the structure-activity relationship (SAR) of pyrazine compounds will aid in designing new leads for disease treatment.




    properties

    IUPAC Name

    2-(2-methylpropoxy)pyrazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H12N2O/c1-7(2)6-11-8-5-9-3-4-10-8/h3-5,7H,6H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QTGLHXAZBOTUIJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)COC1=NC=CN=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H12N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    152.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(2-Methylpropoxy)pyrazine

    CAS RN

    93905-03-4
    Record name 2-Methoxy-(3 or 5 or 6)-isopropylpyrazine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0032381
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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